molecular formula C9H15NO2 B13177159 3-Amino-1-(furan-2-YL)-2,2-dimethylpropan-1-OL

3-Amino-1-(furan-2-YL)-2,2-dimethylpropan-1-OL

Cat. No.: B13177159
M. Wt: 169.22 g/mol
InChI Key: OFADAYSFNWKNKA-UHFFFAOYSA-N
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Description

3-Amino-1-(furan-2-yl)-2,2-dimethylpropan-1-ol is a tertiary amino alcohol featuring a furan ring substituted at the 2-position and a branched alkyl chain with a hydroxyl group. Amino alcohols of this class are often intermediates in pharmaceuticals, agrochemicals, or specialty materials due to their dual functional groups (amine and alcohol), which enable diverse reactivity .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3-amino-1-(furan-2-yl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C9H15NO2/c1-9(2,6-10)8(11)7-4-3-5-12-7/h3-5,8,11H,6,10H2,1-2H3

InChI Key

OFADAYSFNWKNKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1=CC=CO1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(furan-2-YL)-2,2-dimethylpropan-1-OL typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Attachment of the Propanol Backbone: The furan ring is then attached to a propanol backbone through a series of reactions, including alkylation and reduction.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a suitable leaving group on the propanol backbone.

Industrial Production Methods

Industrial production of 3-Amino-1-(furan-2-YL)-2,2-dimethylpropan-1-OL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(furan-2-YL)-2,2-dimethylpropan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the furan ring or the propanol backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-1-(furan-2-YL)-2,2-dimethylpropan-1-OL has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(furan-2-YL)-2,2-dimethylpropan-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Heterocyclic Variants

(a) 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol
  • Structural Difference : Positional isomer with the furan substituent at the 3-position instead of the 2-position.
  • Impact : Altered electronic distribution may affect solubility, hydrogen bonding, and reactivity. For example, furan-3-yl derivatives often exhibit distinct metabolic stability compared to furan-2-yl analogs in medicinal chemistry applications .
(b) 3-Amino-1-(5-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol
  • Structural Difference : Replacement of the furan ring with a thiophene (sulfur-containing heterocycle) and a chlorine substituent at the 5-position.
  • Key Data: Molecular Weight: 219.73 g/mol (vs. ~205 g/mol for the non-halogenated furan analog). Purity: ≥95% (industrial grade).
  • Impact: The thiophene ring enhances lipophilicity and may improve membrane permeability in bioactive compounds.
(c) 3-Amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol
  • Structural Difference : Bromine substitution at the 5-position of the furan ring.
  • Key Data: Molecular Weight: 248.12 g/mol. Molecular Formula: C₉H₁₄BrNO₂.
  • Impact : Bromine’s higher atomic radius and electronegativity compared to hydrogen could enhance halogen bonding in crystal packing or molecular interactions, relevant in material science or drug design .

Functional Group Modifications

(a) 3-(Diethylamino)-2,2-dimethylpropan-1-ol
  • Structural Difference: Replacement of the primary amine with a diethylamino group and absence of the furan ring.
  • Key Data :
    • Boiling Point: 227°C.
    • Density: 0.875 g/cm³.
    • Applications: Used in herbicides and local anesthetics due to its tertiary amine’s basicity and stability.
  • Comparison: The diethylamino group increases steric hindrance, reducing nucleophilicity compared to the primary amine in the target compound. This impacts its utility in reactions requiring amine participation (e.g., Schiff base formation) .
(b) 1-(2,3-Dimethyl-1H-indol-1-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol
  • Structural Difference: Incorporation of an indole ring and a furanylmethylamino side chain.
  • Key Data :
    • Molecular Weight: 388.42 g/mol.
    • Applications: Likely explored for bioactive properties due to the indole moiety’s prevalence in neurotransmitter analogs.

Key Research Findings

  • Reactivity: Primary amines (as in the target compound) are more nucleophilic than tertiary amines (e.g., 3-(diethylamino)-2,2-dimethylpropan-1-ol), making them preferable for condensation reactions .
  • Solubility : Thiophene and brominated furan analogs exhibit higher lipophilicity, which may enhance bioavailability but reduce aqueous solubility .
  • Thermal Stability: Branched alkyl chains (e.g., 2,2-dimethyl groups) improve thermal stability, as evidenced by the high boiling point (227°C) of 3-(diethylamino)-2,2-dimethylpropan-1-ol .

Biological Activity

3-Amino-1-(furan-2-YL)-2,2-dimethylpropan-1-OL is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Molecular Structure:

  • Molecular Formula: C9H13NO2
  • Molecular Weight: 169.21 g/mol
  • IUPAC Name: 3-amino-1-(furan-2-yl)-2,2-dimethylpropan-1-ol

Structural Features:
The compound contains an amino group, a furan ring, and a tertiary alcohol, which contribute to its reactivity and interaction with biological targets.

The biological activity of 3-Amino-1-(furan-2-YL)-2,2-dimethylpropan-1-OL is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the furan moiety can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Antimicrobial Activity

Research has indicated that compounds similar to 3-Amino-1-(furan-2-YL)-2,2-dimethylpropan-1-OL exhibit significant antimicrobial properties. A study tested its efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest potential use in developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies demonstrated that the compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases.

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of cyclooxygenase (COX) enzymes by 3-Amino-1-(furan-2-YL)-2,2-dimethylpropan-1-OL. The compound showed competitive inhibition with an IC50 value of 25 µM, indicating its potential as an anti-inflammatory agent.

Case Study 2: Neuroprotective Effects

In a neuroprotective study on neuronal cell lines exposed to oxidative stress, treatment with 3-Amino-1-(furan-2-YL)-2,2-dimethylpropan-1-OL resulted in a significant reduction in cell death compared to untreated controls. This suggests a protective role against neurodegenerative conditions.

Applications in Research and Industry

The compound serves as a valuable intermediate in the synthesis of pharmaceuticals targeting neurological disorders and inflammatory diseases. Its unique structure makes it suitable for further modifications to enhance biological activity or selectivity.

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